3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole
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Overview
Description
3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole is a heterocyclic compound that contains both imidazole and oxadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable amines in the presence of a base such as triethylamine. The reaction proceeds through an annulation mechanism, followed by desulfurization and intramolecular rearrangement, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole or oxadiazole derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Uniqueness
3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole is unique due to the combination of imidazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
88039-08-1 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3,5-diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole |
InChI |
InChI=1S/C16H13N3O/c1-3-7-12(8-4-1)14-11-17-16-19(14)15(18-20-16)13-9-5-2-6-10-13/h1-11,16-17H |
InChI Key |
KILONRKGCQYRCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3N2C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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